molecular formula C11H17Cl2F3N4 B8219799 N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B8219799
M. Wt: 333.18 g/mol
InChI Key: IMIZPNYNUSKSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, a trifluoromethyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different amine or alcohol derivatives .

Scientific Research Applications

N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in the development of new drugs and as a tool for understanding biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the piperidine and pyrimidine rings contribute to its overall activity. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4.2ClH/c12-11(13,14)9-5-10(18-7-17-9)16-6-8-1-3-15-4-2-8;;/h5,7-8,15H,1-4,6H2,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIZPNYNUSKSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2F3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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